molecular formula C9H11Cl2NO3 B2602067 Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride CAS No. 2228823-04-7

Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride

Cat. No.: B2602067
CAS No.: 2228823-04-7
M. Wt: 252.09
InChI Key: VQLGACSVJDGFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride is a versatile small molecule scaffold used in various scientific research and industrial applications. This compound, identified by the CAS number 2228823-04-7, is known for its unique chemical structure, which includes an amino group, a chloro group, and a methoxy group attached to a benzoate ester.

Properties

IUPAC Name

methyl 3-amino-2-chloro-5-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3.ClH/c1-13-5-3-6(9(12)14-2)8(10)7(11)4-5;/h3-4H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLGACSVJDGFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)N)Cl)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-chloro-4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.

    Esterification: The resulting amino compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions, such as substitution, oxidation, and hydrolysis, makes it valuable for creating more complex molecules.

Biology

The compound is extensively used in biological research, particularly in studying enzyme inhibition and protein-ligand interactions. Its amino group facilitates binding to active sites of enzymes, potentially modulating their activity.

Medicine

Research indicates potential therapeutic properties, including:

  • Anti-inflammatory Effects : Investigated for its ability to reduce inflammation in various models.
  • Antimicrobial Activity : Exhibits efficacy against certain bacterial strains, particularly gram-positive bacteria.
  • Anticancer Properties : Demonstrated significant cytotoxicity against human tumor cell lines, including HCT-116 (colorectal cancer) and MES-SA (uterine sarcoma) variants .

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its versatility as a reagent allows for the synthesis of various fine chemicals.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity against cancer cell lines, revealing significant cytotoxicity:

CompoundCell LineIC₅₀ (μM)Observations
Methyl 3-amino-2-chloro-5-methoxybenzoateHCT-11615.4Effective against drug-resistant variants
Methyl 3-amino-2-chloro-5-methoxybenzoateMES-SA12.8Enhanced activity compared to non-substituted analogs

The presence of the methoxy group appears to enhance cytotoxicity, indicating its role in improving therapeutic efficacy .

Enzyme Inhibition Studies

The compound has shown promise as a competitive inhibitor for specific enzymes involved in metabolic pathways, suggesting potential applications in drug design aimed at metabolic diseases or cancer treatment .

Case Studies

  • Anticancer Activity : A study reported that this compound effectively reduced cell viability in resistant cancer cell lines when tested alongside standard chemotherapeutics, showcasing its superior potency.
  • Enzyme Interaction Studies : Research revealed that this compound acts as a competitive inhibitor at low concentrations, effectively reducing enzyme activity and suggesting applications in modulating enzyme functions in disease states .

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups allow the compound to bind to enzymes and receptors, modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable tool in various scientific and industrial applications.

Biological Activity

Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Contributes to hydrogen bonding and interaction with biological macromolecules.
  • Chloro Group : Enhances lipophilicity and may influence receptor binding.
  • Methoxy Group : Often associated with increased biological activity and solubility.

The compound's molecular formula is C₉H₈ClN O₂·HCl, with a molar mass of approximately 221.08 g/mol.

The biological activity of this compound can be attributed to its interactions with various molecular targets. The amino group facilitates hydrogen bonding with proteins and enzymes, while the chloro group may participate in halogen bonding, influencing enzyme kinetics and protein conformational changes .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against human tumor cell lines such as HCT-116 (colorectal cancer) and MES-SA (uterine sarcoma) variants. The results are summarized in Table 1 below:

CompoundCell LineIC₅₀ (μM)Observations
Methyl 3-amino-2-chloro-5-methoxybenzoateHCT-11615.4Effective against drug-resistant variants
Methyl 3-amino-2-chloro-5-methoxybenzoateMES-SA12.8Enhanced activity compared to non-substituted analogs

The presence of the methoxy group appears to enhance the cytotoxicity of this class of compounds, consistent with findings from related studies .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic applications targeting metabolic diseases or cancer .

Case Studies

  • Anticancer Activity : A study involving this compound reported its effectiveness against resistant cancer cell lines. The compound was tested alongside standard chemotherapeutics, demonstrating lower IC₅₀ values, indicating superior potency .
  • Enzyme Interaction Studies : Research into the compound's interaction with various enzymes revealed that it acts as a competitive inhibitor, effectively reducing enzyme activity at low concentrations. This suggests potential applications in drug design aimed at modulating enzyme functions in disease states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.